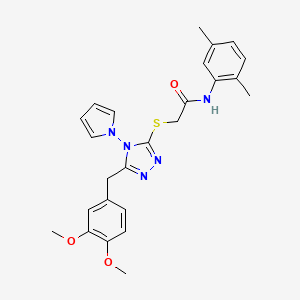

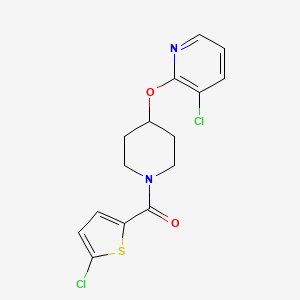

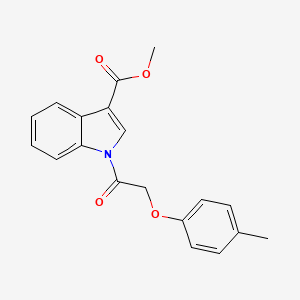

![molecular formula C27H40ClNO4 B2845384 Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride CAS No. 1201421-60-4](/img/structure/B2845384.png)

Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains an adamantane moiety, a piperidine ring, and a phenoxy group . Adamantane is a type of hydrocarbon that is known for its diamond-like structure, which gives it unique chemical properties. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The phenoxy group consists of a phenyl group (a ring of six carbon atoms) attached to an oxygen atom .

Scientific Research Applications

Crystallography and Structural Analysis

Research has shown the significance of adamantane derivatives in crystallography, highlighting their conformation and interaction within crystal structures. For example, the study of crystal structures of certain adamantane derivatives provides insight into the angle of inclination between molecular components, which is crucial for understanding molecular conformation and interactions within crystals (Raghuvarman et al., 2014).

Medicinal Chemistry and Pharmacology

Adamantane derivatives have been evaluated for their antimicrobial, anti-HIV, and anti-proliferative activities, demonstrating the versatility of these compounds in therapeutic applications. For instance, certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles have shown promising results against Gram-positive bacteria and HIV-1 (El-Emam et al., 2004). Moreover, the synthesis of β-aminoketones in the adamantane series through Mannich reactions has expanded the chemical repertoire for potential therapeutic applications (Makarova et al., 2002).

Organic Synthesis

The development of new synthetic methodologies involving adamantane derivatives has been a key area of research. The phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines exemplifies the role of these compounds in facilitating complex chemical transformations (Zhu et al., 2003). This work not only contributes to the synthetic chemistry field but also opens up new pathways for creating bioactive molecules.

Antimicrobial and Anti-Proliferative Studies

Studies on novel adamantane derivatives have also revealed their significant antimicrobial and anti-proliferative activities, underlining their potential as lead compounds in drug discovery. For instance, novel thiosemicarbazides and carbothioimidates based on adamantane have shown broad-spectrum antibacterial activities and marked anti-proliferative effects against human tumor cell lines (Al-Mutairi et al., 2019).

Future Directions

properties

IUPAC Name |

ethyl 1-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4.ClH/c1-2-31-26(30)22-7-9-28(10-8-22)17-24(29)18-32-25-5-3-23(4-6-25)27-14-19-11-20(15-27)13-21(12-19)16-27;/h3-6,19-22,24,29H,2,7-18H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZUOCPYFDKNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

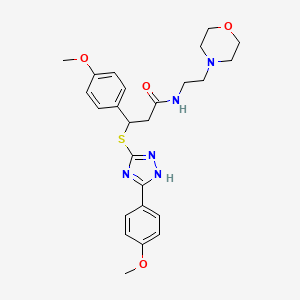

![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

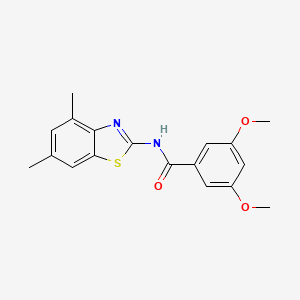

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)

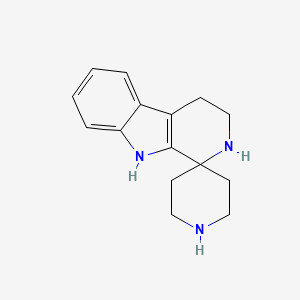

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)